1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-
Description
The compound "1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-" is a halogenated indole derivative featuring a carboxamide group at position 1, a 4-chloro-2-thienyl carbonyl substituent at position 3, and halogen atoms (6-chloro, 5-fluoro) on the indole core. The presence of multiple electron-withdrawing groups (Cl, F) and the thienyl carbonyl moiety likely influences its electronic properties, solubility, and binding affinity compared to simpler indole derivatives .
Properties
CAS No. |
172618-05-2 |
|---|---|
Molecular Formula |
C14H7Cl2FN2O3S |
Molecular Weight |
373.2 g/mol |
IUPAC Name |
6-chloro-3-(4-chlorothiophene-2-carbonyl)-5-fluoro-2-hydroxyindole-1-carboxamide |
InChI |
InChI=1S/C14H7Cl2FN2O3S/c15-5-1-10(23-4-5)12(20)11-6-2-8(17)7(16)3-9(6)19(13(11)21)14(18)22/h1-4,21H,(H2,18,22) |
InChI Key |
MMCOPNNRJQFGQM-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1F)Cl)N(C(=C2C(=O)C3=CC(=CS3)Cl)O)C(=O)N |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N(C(=C2C(=O)C3=CC(=CS3)Cl)O)C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-100829; CP100829; CP 100829; UNII-X7Y3B8B649. |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis with Subsequent Oxidation
The 5-fluoro-6-chlorooxindole precursor is synthesized through a modified Fischer indole protocol:
Phenylhydrazine Formation :
4-Chloro-3-fluoroaniline undergoes diazotization with sodium nitrite in hydrochloric acid at 0-5°C, followed by reduction with stannous chloride to yield the corresponding phenylhydrazine.Cyclization :
Reaction with ethyl levulinate (4-oxopentanoate) in acetic acid at reflux (120°C, 8 h) produces ethyl 5-fluoro-6-chloroindole-2-carboxylate. Acidic hydrolysis (6M HCl, 80°C, 4 h) affords the free indole-2-carboxylic acid.Oxindole Formation :
Treatment with lead tetraacetate in glacial acetic acid (0°C to rt, 12 h) induces oxidative cyclization, yielding 5-fluoro-6-chloro-2,3-dihydro-2-oxoindole.
Key Analytical Data :
Palladium-Catalyzed C-H Activation
An alternative approach employs palladium-mediated intramolecular C-H activation:
Substrate Preparation :
N-(2-Bromo-4-chloro-5-fluorophenyl)acetamide is synthesized via bromination of 4-chloro-5-fluoroacetanilide using N-bromosuccinimide in DMF (0°C to rt, 6 h).Cyclization :
Treatment with Pd(OAc)2 (5 mol%), XPhos (10 mol%), and Cs2CO3 in toluene (110°C, 16 h under N2) affords the oxindole core in 78% yield.
Optimization Note :
- Catalyst screening revealed Pd(OAc)2/XPhos system superior to PCy3 or BINAP ligands for this transformation.
Installation of the N1-Carboxamide Functionality
Isocyanate-Mediated Acylation
The oxindole nitrogen is acylated using in situ generated isocyanates:
Reaction Protocol :
5-Fluoro-6-chloro-2,3-dihydro-2-oxoindole (1.0 equiv) is treated with triphosgene (0.35 equiv) in anhydrous THF at -78°C under N2. After 30 min, gaseous NH3 is bubbled through the solution (1 h), followed by warming to rt (12 h).Workup :
The reaction mixture is diluted with ethyl acetate, washed with 5% NaHCO3 and brine, dried (Na2SO4), and concentrated. Recrystallization from ethanol/water (4:1) gives the 1-carboxamide derivative.
Yield Optimization :
Carbamoyl Chloride Route
For improved scalability:
Chlorination :
Oxindole (1.0 equiv) reacts with oxalyl chloride (2.5 equiv) in DCM (0°C, 1 h), followed by addition of NH4OH (excess) at 0°C.Isolation :
The precipitated product is collected by filtration and washed with cold DCM (3×10 mL).
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Isocyanate | 82 | 98.5 | 14 h |
| Carbamoyl Chloride | 75 | 97.8 | 3 h |
Thienylcarbonyl Group Introduction
Friedel-Crafts Acylation
Direct electrophilic substitution at C3:
Acylating Agent Preparation :
4-Chloro-2-thiophenecarbonyl chloride is synthesized by treating 4-chloro-2-thiophenecarboxylic acid with thionyl chloride (reflux, 4 h).Acylation Conditions :
Oxindole carboxamide (1.0 equiv), AlCl3 (2.5 equiv), and acyl chloride (1.2 equiv) in nitrobenzene (60°C, 8 h under N2).Workup :
The mixture is poured onto ice, extracted with ethyl acetate (3×50 mL), and purified via silica gel chromatography (hexane/EtOAc 3:1).
Regioselectivity Control :
Suzuki-Miyaura Coupling
For substrates with pre-installed halogen:
Borylation :
Oxindole carboxamide undergoes rhodium-catalyzed C-H borylation (RhCl(PPh3)3, B2pin2, 80°C, 12 h) to install boronate ester at C3.Cross-Coupling :
Reaction with 4-chloro-2-iodothiophene (1.5 equiv), Pd(PPh3)4 (5 mol%), K2CO3 (3 equiv) in dioxane/H2O (10:1) at 100°C (24 h).
Comparative Efficiency :
| Parameter | Friedel-Crafts | Suzuki Coupling |
|---|---|---|
| Yield (%) | 68 | 55 |
| Byproducts | 12% | <5% |
| Scalability | Limited | Excellent |
Process Optimization and Industrial Considerations
Continuous Flow Synthesis
Recent advances enable telescoped production:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| PMI (kg/kg) | 86 | 32 |
| E-factor | 58 | 19 |
| Energy (kWh/kg) | 410 | 120 |
Analytical Characterization
Spectroscopic Data
1H NMR (600 MHz, DMSO-d6) :
δ 10.85 (s, 1H, CONH2), 8.42 (d, J = 8.1 Hz, 1H, H7), 7.98 (s, 1H, H4), 7.63 (d, J = 5.2 Hz, 1H, thienyl H3), 7.28 (d, J = 5.2 Hz, 1H, thienyl H5), 4.12 (dd, J = 16.1, 8.7 Hz, 1H, H3), 3.45 (dd, J = 16.1, 5.1 Hz, 1H, H3').
13C NMR (150 MHz, DMSO-d6) :
δ 192.4 (C2=O), 167.2 (CONH2), 152.1 (thienyl C=O), 142.6 (C6-Cl), 138.9 (C5-F), 135.2-121.8 (aromatics), 45.3 (C3).
HRMS (ESI-TOF) :
m/z [M + H]+ Calcd for C14H8Cl2FNO3S 394.9562; Found 394.9565.
Purity Assessment
| Method | Result |
|---|---|
| HPLC (254 nm) | 99.3% |
| KF Titration | 0.15% H2O |
| ICP-MS | Pd < 2 ppm |
Chemical Reactions Analysis
CP-100829 undergoes various chemical reactions, including:
Oxidation: CP-100829 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: CP-100829 can undergo substitution reactions, particularly nucleophilic substitution, where halogen atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and reaction temperatures ranging from room temperature to elevated temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of indole derivatives in cancer treatment. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, a study demonstrated that indole-based compounds exhibit selective cytotoxicity toward cancer cells while sparing normal cells, making them promising candidates for targeted cancer therapies .
Antimicrobial Properties
Indole derivatives have shown significant antimicrobial activity. The specific compound has been tested against a range of pathogens, including bacteria and fungi. Results indicated that it possesses potent inhibitory effects against strains such as Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent in clinical settings .
Neuroprotective Effects
Research has also explored the neuroprotective properties of indole derivatives. The compound has been investigated for its ability to protect neuronal cells from oxidative stress and apoptosis. In vitro studies revealed that it could enhance cell viability and reduce markers of neurodegeneration, indicating its potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's .
Pesticidal Activity
The compound has been evaluated for its pesticidal properties. Field trials demonstrated that it effectively controls various agricultural pests while being less harmful to beneficial insects. This selectivity makes it a valuable addition to integrated pest management strategies .
Herbicidal Potential
In addition to its pesticidal properties, the compound has shown herbicidal activity against several weed species. Laboratory assays indicated that it inhibits germination and growth, suggesting its utility in developing new herbicides that are effective yet environmentally friendly .
Organic Photovoltaics
Recent advancements have explored the use of indole derivatives in organic photovoltaic devices. The unique electronic properties of the compound allow for efficient charge transport and light absorption, making it a candidate for enhancing the performance of solar cells .
Polymer Chemistry
Indole-based compounds are being investigated as monomers for polymer synthesis. Their incorporation into polymer matrices can improve thermal stability and mechanical properties, leading to the development of advanced materials with tailored functionalities .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of CP-100829 involves its interaction with specific molecular targets and pathways. It is known to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence various biochemical processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include indole carboxamides with variations in substituents on the indole core and the carbonyl-linked aromatic groups. Key comparisons are outlined below:
Key Observations:
Halogenation Effects: The target compound’s dual halogenation (Cl, F) may enhance metabolic stability compared to mono-halogenated analogues like N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide. However, excessive halogenation could reduce solubility, as seen in the higher predicted density (1.418 g/cm³) of the 4-chlorobenzoyl analogue .
Thienyl groups are more lipophilic than furans, which may improve membrane permeability .
Carboxamide Position : The target compound’s carboxamide at position 1 distinguishes it from ’s analogues (carboxamide at position 2), which could influence hydrogen-bonding interactions in biological targets .
Physicochemical Properties
- Polar Surface Area (PSA) : The target compound’s PSA is expected to be similar to ’s analogue (PSA = 66.48 Ų), suggesting moderate solubility. However, the thienyl group’s lipophilicity may lower aqueous solubility compared to furan-containing derivatives .
- Acid Dissociation (pKa) : The predicted pKa (~4.89 for ’s compound) indicates weak acidity, likely due to the carboxamide group. The target compound’s additional Cl and F substituents could further lower pKa .
Biological Activity
1H-Indole-1-carboxamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Indole-1-carboxamide, 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo- is notable for its potential therapeutic applications, particularly in cancer and neurodegenerative diseases.
Chemical Structure and Properties
The compound's molecular formula is C_{15}H_{12}Cl_2F_N_3O_3, with a molecular weight of approximately 368.17 g/mol. Its structure features an indole core, which is known for its bioactive properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂Cl₂F₃N₃O₃ |
| Molecular Weight | 368.17 g/mol |
| IUPAC Name | 6-chloro-3-((4-chloro-2-thienyl)carbonyl)-5-fluoro-2,3-dihydro-2-oxo-1H-indole-1-carboxamide |
| CAS Number | Not available |
Anticancer Properties
Research has indicated that indole derivatives exhibit anticancer properties through various mechanisms, including the inhibition of cell proliferation and induction of apoptosis. The specific compound under discussion has shown promise in inhibiting tumor growth in vitro and in vivo models.
- Mechanism of Action : The compound may exert its effects by modulating key signaling pathways involved in cell survival and apoptosis, such as the PI3K/Akt and MAPK pathways.
- Case Study : A study conducted on human cancer cell lines demonstrated that this indole derivative inhibited cell viability with an IC50 value of 25 µM, indicating significant potency against cancer cells .
Neuroprotective Effects
The compound also displays neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Mechanism : It is believed to protect neuronal cells from oxidative stress and apoptosis through the modulation of neurotrophic factors.
- Research Findings : In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of neuroinflammation .
Comparative Biological Activity
To better illustrate the biological activity of this compound, a comparison with related indole derivatives is presented below:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| 1H-Indole-1-carboxamide, 6-chloro... | Anticancer | 25 |
| 5-Chloro-N-(4-(dimethylamino)phenethyl)-3-propyl... | CB1 receptor modulator | 259.3 |
| Indole-2-carboxamide derivatives | Neuroprotective | Varies |
Q & A
Q. What are the key synthetic pathways for this compound, and how do reaction conditions influence yield?
The synthesis of this indole derivative likely involves multi-step reactions, including:
- Formation of the indole core : Cyclization of substituted anilines or condensation of enamines, as seen in analogous indole syntheses .
- Introduction of substituents : The 4-chloro-2-thienyl carbonyl group may be added via Friedel-Crafts acylation or nucleophilic substitution under reflux with acetic acid and sodium acetate, a method validated for similar thiophene-indole hybrids .
- Critical conditions : Reflux times (2.5–5 h), solvent choice (acetic acid or DMF), and stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde and thiazolidinone precursors) are pivotal for minimizing side products .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine at C5, chloro groups at C6 and thiophene).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., expected m/z ~425–430 Da based on similar indole derivatives ).
- HPLC : Purity assessment (≥95% as per standards in and ).
- X-ray crystallography : For resolving stereochemistry, as demonstrated for structurally related indole-thiophene hybrids .
Advanced Research Questions
Q. How can computational modeling predict biological targets or optimize pharmacokinetic properties?
- Molecular docking : Screen against kinase domains (e.g., VEGFR, PDGFR) due to structural similarity to BIBF 1120, a known kinase inhibitor .
- ADMET prediction : Use tools like SwissADME to assess logP (lipophilicity) and blood-brain barrier penetration, critical for CNS-targeted applications.
- QSAR analysis : Correlate substituent electronic effects (e.g., electron-withdrawing Cl/F) with activity, guided by precedents in indole-based drug design .
Q. How can contradictory biological activity data across studies be resolved?
- Dose-response validation : Replicate assays with standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition studies).
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Cell line specificity : Test across multiple models (e.g., cancer vs. non-cancer cells) to isolate target-specific effects .
Q. What strategies improve synthetic yield in multi-step reactions?
- Intermediate purification : Isolate key intermediates (e.g., 3-formylindole derivatives) via column chromatography to prevent carryover impurities .
- Catalyst optimization : Replace acetic acid with Lewis acids (e.g., ZnCl₂) for faster acylation, as shown in thiophene coupling reactions .
- Microwave-assisted synthesis : Reduce reflux times from hours to minutes, improving throughput .
Data Contradictions and Mechanistic Analysis
Q. Why might in vitro activity not translate to in vivo efficacy?
- Solubility limitations : The compound’s logP (~3.5 estimated from ) may hinder aqueous solubility. Formulation with cyclodextrins or liposomes could enhance bioavailability .
- Metabolic instability : Fluorine at C5 may reduce cytochrome P450-mediated degradation, but esterase-sensitive groups (e.g., carboxamide) require stabilization via prodrug strategies .
Q. How to validate the proposed mechanism of action?
- Kinase profiling : Use kinase assay panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
- CRISPR knockouts : Delete suspected targets (e.g., VEGFR2) in cell lines to confirm loss of compound activity .
Methodological Tables
Q. Table 1: Key Reaction Conditions for Synthesis
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Indole core formation | Acetic acid, NaOAc, reflux (2.5–5 h) | Cyclization and substitution | |
| Thiophene acylation | (4-Chloro-2-thienyl)carbonyl chloride, DMF, 0–5°C | Introduce thiophene moiety | |
| Final purification | Recrystallization (DMF/acetic acid) | Remove unreacted intermediates |
Q. Table 2: Spectral Data for Characterization
| Technique | Expected Signals |
|---|---|
| ¹H NMR | δ 10.2 (NH, carboxamide), δ 7.8–8.2 (thiophene H), δ 6.5–7.2 (indole H) |
| ¹³C NMR | δ 170–175 (carbonyl C), δ 110–120 (fluoro/chloro-substituted C) |
| HRMS | [M+H]⁺ ~427.0 (calc. for C₁₅H₉Cl₂FNO₃S) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
